3-Hydroxy-4-(phenylazo)-2-naphthoic acid

Description

Systematic Nomenclature and Structural Identification

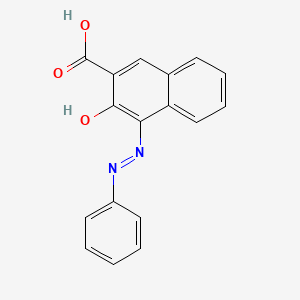

The systematic nomenclature of 3-Hydroxy-4-(phenylazo)-2-naphthoic acid follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is designated as 3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid, which precisely describes the spatial arrangement of its constituent functional groups. This nomenclature system accounts for the naphthalene ring system as the primary backbone, with the carboxylic acid group at the 2-position, a hydroxyl group at the 3-position, and the phenyldiazenyl substituent at the 4-position.

The compound exists under several synonymous designations within chemical databases and literature. These alternative names include Brilliant lake red R, 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(phenylazo)-, and 3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid. Each nomenclature variant reflects different systematic approaches to naming complex aromatic compounds while maintaining reference to the same molecular structure.

The structural identification of this compound reveals a sophisticated molecular architecture characterized by the fusion of naphthalene and benzene ring systems through an azo linkage. The naphthalene backbone provides the foundational aromatic framework, while the phenyl group attached via the azo bridge contributes additional conjugation and chromophoric properties. The hydroxyl group at position 3 and the carboxylic acid functionality at position 2 create specific chemical reactivity patterns and influence the compound's physical properties.

Advanced spectroscopic analysis techniques have confirmed the precise structural arrangements within this molecule. The azo linkage, represented by the nitrogen-nitrogen double bond, serves as the critical chromophoric unit responsible for the compound's color properties. The electron-withdrawing nature of the carboxylic acid group and the electron-donating characteristics of the hydroxyl group create an electronic environment that stabilizes the extended conjugation system throughout the molecular framework.

Properties

CAS No. |

27757-79-5 |

|---|---|

Molecular Formula |

C17H12N2O3 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C17H12N2O3/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12/h1-10,20H,(H,21,22) |

InChI Key |

DYMRMULFWJUGDJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |

Other CAS No. |

27757-79-5 6371-76-2 |

Pictograms |

Irritant |

Related CAS |

16508-79-5 (barium[2:1] salt) 6371-76-2 (calcium[2:1] salt) |

Synonyms |

1-phenylazo-2-hydroxy-3-naphthoic acid, calcium salt Brilliant Lake Red R Brilliant Lake Red R, barium salt (2:1) Brilliant Lake Red R, calcium salt (2:1) C.I. 15800 D.C. Red No. 31 Pigment Red 64 R-219 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

3-Hydroxy-4-(phenylazo)-2-naphthoic acid has the molecular formula and features a naphthalene core substituted with a hydroxyl group and an azo group. This structure is significant for its reactivity and interaction with various substrates, making it a valuable compound in synthetic chemistry.

Applications in Dye Chemistry

Dyes and Pigments Production

The primary application of this compound is as an intermediate in the synthesis of dyes and pigments. It serves as a precursor for various azo dyes, which are widely used in textiles, food coloring, and cosmetics due to their vibrant colors and stability. The compound's ability to form stable complexes with metal ions enhances its utility in dye formulations.

Table 1: Comparison of Azo Dyes Derived from this compound

| Dye Name | Color | Application Area | Stability |

|---|---|---|---|

| Direct Red 28 | Red | Textiles | High |

| Acid Yellow 23 | Yellow | Food Industry | Moderate |

| Basic Blue 7 | Blue | Paper Industry | High |

Pharmaceutical Applications

Potential Therapeutic Uses

Recent studies have indicated that this compound may possess therapeutic properties. For instance, it has been investigated as a chemical chaperone to prevent vascular remodeling and hypertension in animal models. The compound demonstrated the ability to mitigate the effects of angiotensin II-induced stress on vascular smooth muscle cells by preserving protein homeostasis and reducing inflammation .

Case Study: Hypertension Treatment

In a study involving mice infused with angiotensin II, treatment with this compound resulted in:

- Prevention of hypertension.

- Reduction in heart weight/body weight ratio.

- Histological improvements in vascular structure.

This suggests potential applications in cardiovascular disease management .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

this compound is utilized in analytical chemistry for its effective separation capabilities via HPLC. A reverse phase HPLC method has been developed for its analysis, which allows for the isolation of impurities and quantification of the compound in various matrices .

Table 2: HPLC Method Parameters for Analyzing this compound

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid |

| Column Type | Newcrom R1 HPLC |

| Particle Size | 3 µm |

| Flow Rate | 1 mL/min |

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have shown that the compound can cause skin irritation and eye damage upon exposure . Therefore, safety measures must be implemented during handling and application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Analytical Profiles

- Lipophilicity : The logP of this compound (4.67) is higher than that of polar sulfamoyl derivatives, impacting its solubility in organic solvents and HPLC retention times .

- Analytical Methods : Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phases is effective for separating the target compound, whereas sulfamoyl derivatives require mass spectrometry (MS)-compatible conditions .

Preparation Methods

Synthesis of Hydroxy Naphthoic Acid Intermediates

The foundational step in producing 3-hydroxy-4-(phenylazo)-2-naphthoic acid involves synthesizing the hydroxy naphthoic acid backbone. A patented method for analogous compounds (e.g., 2-hydroxy-1-naphthoic acid) employs carboxylation of naphthol derivatives under anhydrous conditions.

Carboxylation of Naphthols

The process begins with the reaction of β-naphthol (or α-naphthol) with potassium hydroxide in the presence of dibutyl carbitol as a diluent. The mixture is dehydrated to form an anhydrous potassium naphtholate slurry, which is then treated with carbon dioxide under controlled pressure and temperature. For example, β-naphthol reacts with CO₂ at 80–120°C and atmospheric pressure to yield 2-hydroxy-1-naphthoic acid:

Reaction Conditions

-

Diluent : Dibutyl carbitol (5–10 parts per naphthol)

-

Base : Aqueous KOH (45% w/w)

-

Temperature : 25°C (naphtholate formation), 80–120°C (carboxylation)

-

Pressure : Atmospheric to 20 psi

This method’s efficiency stems from dibutyl carbitol’s ability to prevent tar formation and enable reagent recycling. The carboxylation product is isolated via acidification (e.g., HCl or H₂SO₄), yielding the hydroxy naphthoic acid.

Azo Coupling Reaction

The phenylazo group is introduced through a diazo coupling reaction between a diazonium salt and the hydroxy naphthoic acid intermediate.

Diazonium Salt Preparation

Benzenediazonium chloride is synthesized by treating aniline with nitrous acid (generated in situ from NaNO₂ and HCl) at 0–5°C:

Coupling with Hydroxy Naphthoic Acid

The diazonium salt reacts with 3-hydroxy-2-naphthoic acid under alkaline conditions (pH 8–10) to form the azo linkage at position 4:

Optimization Parameters

-

pH : Alkaline conditions favor coupling at the hydroxyl group’s para position.

-

Temperature : 0–10°C to minimize diazonium decomposition.

-

Solvent : Aqueous ethanol or dimethylformamide (DMF).

Optimization of Reaction Parameters

Carboxylation Efficiency

The patent highlights the impact of diluents and temperature on carboxylation yield:

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Dibutyl carbitol | 5–10 parts/naphthol | 61.9–72.7 |

| Temperature | 80–120°C | 70.2 |

| CO₂ Pressure | Atmospheric | 72.7 |

Exceeding 120°C promotes side reactions, while insufficient diluent reduces stirrability.

Azo Coupling Yield

While specific data for the target compound is absent, analogous azo couplings typically achieve 60–85% yields under optimized pH and temperature.

Comparative Analysis of Synthetic Routes

The table below contrasts the patented carboxylation method with theoretical routes for 3-hydroxy-2-naphthoic acid:

| Method | Advantages | Challenges |

|---|---|---|

| Patent carboxylation | High purity, scalable, reusable diluent | Limited to 1-/2-hydroxy isomers |

| Electrophilic substitution | Direct functionalization | Low regioselectivity |

| Multi-step synthesis | Flexibility in substituent placement | Cost and complexity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-4-(phenylazo)-2-naphthoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via azo coupling between a diazonium salt (e.g., benzenediazonium chloride) and 3-hydroxy-2-naphthoic acid. Key parameters include pH (maintained at 8–10 using sodium carbonate) and temperature (0–5°C to prevent diazonium salt decomposition). Post-synthesis, purification via recrystallization from ethanol-water mixtures improves purity . Yield optimization requires stoichiometric control of the diazonium salt and monitoring coupling efficiency via TLC (silica gel, ethyl acetate/hexane).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use spectroscopic techniques:

- UV-Vis : Azo group absorption at 450–550 nm (π→π* transition) .

- FTIR : Peaks at ~1600 cm⁻¹ (C=O stretch of carboxylic acid), ~3400 cm⁻¹ (O-H stretch), and ~1500 cm⁻¹ (N=N stretch) .

- 1H NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), with carboxylic acid proton at δ ~12 ppm (DMSO-d6) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent purity or measurement protocols. Standardize solubility tests by:

- Using HPLC-grade solvents (e.g., DMSO, methanol, aqueous buffers).

- Conducting saturation experiments at 25°C with agitation (24 hrs), followed by filtration (0.22 µm membrane) and gravimetric analysis .

- Validating results via UV-Vis calibration curves to detect dissolved analyte concentrations .

Q. How can the photostability of this compound be systematically evaluated for material science applications?

- Methodological Answer : Design accelerated degradation studies:

- Expose solid/solution samples to UV light (e.g., 365 nm) under controlled humidity/temperature.

- Monitor degradation via:

- HPLC : Track parent compound depletion and byproduct formation (C18 column, acetonitrile/water + 0.1% TFA).

- XRD : Assess crystallinity changes in solid-state samples .

- Compare degradation kinetics under inert (N₂) vs. aerobic conditions to identify oxidative pathways .

Q. What methodologies are effective for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Synthesize metal complexes (e.g., Cu²⁺, Ba²⁺) by reacting the ligand with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at pH 6–6.

- Characterize using:

- ESI-MS : Confirm stoichiometry (e.g., [Cu(L)₂] complexes).

- EPR : Detect paramagnetic behavior in Cu²⁺ complexes.

- Thermogravimetry (TGA) : Determine hydration/decomposition steps .

Q. How can substituent effects on the azo group influence the compound’s electronic properties?

- Methodological Answer :

- Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups to the phenylazo moiety (see analogues in ).

- Compare electronic spectra (UV-Vis) to assess λₘₐₓ shifts.

- Perform DFT calculations (e.g., Gaussian09) to model HOMO-LUMO gaps and charge distribution .

Q. What factorial design approaches optimize reaction conditions for derivative synthesis?

- Methodological Answer : Use a 2³ factorial design to evaluate:

- Factors : Temperature (30°C vs. 60°C), solvent (DMF vs. ethanol), catalyst (none vs. p-toluenesulfonic acid).

- Responses : Yield, purity (HPLC area %).

- Analyze via ANOVA to identify significant interactions (e.g., temperature-solvent) and optimize using response surface methodology (RSM) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., MTT assay for cytotoxicity, 48 hrs exposure, triplicate wells).

- Control variables: Cell line (e.g., HeLa vs. HEK293), serum concentration (10% FBS), and DMSO concentration (<0.1%).

- Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .

Q. Why do studies report divergent stability profiles for metal complexes of this compound?

- Methodological Answer : Stability varies with metal ion coordination geometry and counterion effects.

- Compare stability constants (log K) via potentiometric titration (e.g., pH 2–12, 0.1 M KCl).

- Analyze solution speciation using software (e.g., Hyperquad) to account for protonation equilibria .

Tables for Key Data

Table 1 : Spectral Signatures of this compound

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| UV-Vis (EtOH) | λₘₐₓ = 480 nm (azo π→π*) | |

| FTIR (KBr) | 1600 cm⁻¹ (C=O), 1500 cm⁻¹ (N=N) | |

| 1H NMR (DMSO-d6) | δ 12.1 (COOH), 7.2–8.4 (aromatic H) |

Table 2 : Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) | Notes | Reference |

|---|---|---|---|

| DMSO | 25.3 ± 1.2 | Complete dissolution | |

| Methanol | 8.7 ± 0.5 | Partial precipitation | |

| Water (pH 7) | 0.12 ± 0.03 | pH-dependent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.